Superior MINK/TNIK Selectivity Over PF-06260933—A Key Determinant of In Vivo Safety Profile
Map4K4-IN-3 (Compound 17) demonstrates substantially improved selectivity against the closely related MAP4K family members MINK (MAP4K6) and TNIK (MAP4K7) compared to its predecessor PF-06260933 (Compound 16). The original tool compound PF-06260933 exhibited significant off-target inhibition of MINK and TNIK (IC50 values of 8 nM and 13 nM, respectively) [1], whereas Compound 17 showed minimal inhibition of these paralogs. This difference in selectivity profile is structurally and mechanistically grounded: PF-06260933's MINK/TNIK inhibition arose from its bipyridine scaffold occupying an extended P-loop conformation common to these kinases, while the 2-aminopyrimidine modification in Compound 17 disrupts this interaction [2]. The quantitative selectivity improvement over PF-06260933—the direct predecessor compound from the same optimization campaign—represents a defined, peer-reviewed differentiation point rather than a cross-study potency comparison.
| Evidence Dimension | Inhibition of MAP4K6 (MINK) and MAP4K7 (TNIK) |
|---|---|
| Target Compound Data | Minimal inhibition of MINK and TNIK (no significant activity at relevant concentrations) |
| Comparator Or Baseline | PF-06260933: IC50 = 8 nM (MINK) and 13 nM (TNIK) |
| Quantified Difference | Elimination of nanomolar off-target inhibition of MINK and TNIK |
| Conditions | Biochemical kinase inhibition assays against recombinant human MAP4K family members |
Why This Matters
MINK/TNIK inhibition is associated with confounding cardiovascular and thermoregulatory effects in vivo [2]; Map4K4-IN-3's cleaner selectivity profile enables MAP4K4-specific mechanistic interrogation without these off-target confounders.
- [1] Ammirati M, Bagley SW, Bhattacharya SK, Buckbinder L, Carlo AA, Conrad R, Cortes C, Dow RL, Dowling MS, El-Kattan A, et al. Discovery of an in Vivo Tool to Establish Proof-of-Concept for MAP4K4-Based Antidiabetic Treatment. ACS Med Chem Lett. 2015;6(11):1128-1133. View Source
- [2] Dow RL, Ammirati M, Bagley SW, Bhattacharya SK, Buckbinder L, Cortes C, El-Kattan AF, Ford K, Freeman GB, Guimaraes CRW, et al. 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. J Med Chem. 2018;61(7):3114-3125. View Source
